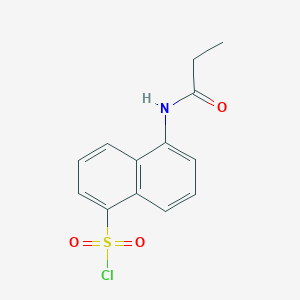

5-Propionylamino-naphthalene-1-sulfonyl chloride

描述

Its molecular formula is inferred to be C₁₄H₁₄ClNO₃S, with a molecular weight of approximately 311.24 g/mol (calculated by adding the propionyl group’s mass to the dimethylamino variant’s formula). Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, which have applications in pharmaceuticals, dyes, and fluorescent probes .

The propionylamino group introduces both electron-withdrawing (amide) and hydrophobic (propyl chain) characteristics, distinguishing it from other naphthalene sulfonyl chlorides.

属性

IUPAC Name |

5-(propanoylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-3-6-10-9(11)5-4-8-12(10)19(14,17)18/h3-8H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKOSQNWLBWPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901213469 | |

| Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728864-92-4 | |

| Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxopropyl)amino]-1-naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901213469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Sulfonation of Naphthalene Derivatives

The foundational step for introducing the sulfonyl chloride group at position 1 of the naphthalene ring typically begins with sulfonation . Classical methods involve treating naphthalene with concentrated sulfuric acid or oleum at elevated temperatures (80–160°C), yielding naphthalene-1-sulfonic acid. Subsequent chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride. For 5-propionylamino-naphthalene-1-sulfonyl chloride, the propionylamino group must first be introduced at position 5 before or after sulfonation.

Propionylation Prior to Sulfonation

-

Nitration and Reduction :

-

Nitration of naphthalene at position 5 using mixed nitric-sulfuric acid generates 5-nitronaphthalene.

-

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 5-aminonaphthalene.

-

Propionylation of the amine is achieved via reaction with propionyl chloride in pyridine or dichloromethane, forming 5-propionylaminonaphthalene .

-

Sulfonation at position 1 followed by chlorination completes the synthesis (Fig. 1A).

-

-

Challenges :

Post-Sulfonation Propionylation

An alternative strategy involves sulfonating naphthalene first, followed by functionalization at position 5:

-

Naphthalene-1-sulfonyl chloride is synthesized via standard sulfonation-chlorination.

-

Nitration : The sulfonyl chloride group deactivates the ring, directing nitration to position 5 or 8. Using fuming nitric acid at 0°C favors 5-nitronaphthalene-1-sulfonyl chloride.

-

Reduction and Propionylation :

Yield Considerations :

-

Nitration and reduction steps typically yield 50–65% due to competing regiochemistry and side reactions.

Diazotization and Sulfur Dioxide Substitution

Diazotization of 5-Aminonaphthalene Derivatives

Diazotization provides a pathway to introduce sulfonyl chloride groups via Sandmeyer-type reactions. This method is particularly effective when direct sulfonation is hindered by steric or electronic factors.

Reaction Protocol

-

Diazonium Salt Formation :

-

Sulfonation with Sulfur Dioxide :

Example Procedure :

-

Dissolve 5-propionylaminonaphthalene-1-amine (1.0 mmol) in 20% HCl (9 mL) at 0°C.

-

Add NaNO₂ (1.1 mmol) in H₂O (3 mL) dropwise.

-

After 1 hour, introduce SO₂ gas into a mixture of CuCl (0.1 equiv), acetic acid, and toluene at 0°C.

-

Stir for 1 hour, extract with toluene, and purify via column chromatography.

Advantages :

Thiol Oxidation Pathways

Synthesis via Thiol Intermediates

Oxidation of thiols to sulfonyl chlorides using sodium hypochlorite (NaOCl) and HCl offers a streamlined route.

Stepwise Functionalization

-

Thiol Introduction :

-

1-Chloronaphthalene undergoes nucleophilic aromatic substitution with hydrogen sulfide (H₂S) under high-pressure conditions, yielding 1-mercaptonaphthalene.

-

-

Propionylation at Position 5 :

-

Nitration, reduction, and propionylation steps install the propionylamino group.

-

-

Oxidation to Sulfonyl Chloride :

Reaction Conditions :

-

Temperature control (-5°C) minimizes over-oxidation to sulfonic acids.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonation-Chlorination | Naphthalene | H₂SO₄, PCl₅ | 80–160°C | 70–85 | High scalability | Regioselectivity challenges |

| Diazotization-SO₂ | 5-Propionylaminonaphthalene-1-amine | NaNO₂, SO₂, CuCl | 0–5°C | 54–68 | Avoids extreme conditions | Requires diazonium salt handling |

| Thiol Oxidation | 1-Mercaptonaphthalene | NaOCl, HCl | -5°C | 75–86 | High efficiency, mild conditions | Multi-step thiol synthesis required |

Practical Considerations and Optimization

Solvent and Base Selection

化学反应分析

5-Propionylamino-naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with primary and secondary amines to form stable sulfonamide adducts.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the naphthalene ring, altering the compound’s properties.

Electrophilic Aromatic Substitution:

Common reagents used in these reactions include organic solvents, catalysts like FeBr3, AlCl3, and ZnCl2, and various amines . The major products formed from these reactions are typically sulfonamide derivatives and modified naphthalene compounds .

科学研究应用

Organic Synthesis

5-Propionylamino-naphthalene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

- Coupling Reactions : It can be used in coupling reactions to synthesize fluorescent probes and other bioactive compounds.

Biochemical Applications

The compound has notable applications in biochemistry:

- Fluorescent Probes : Its derivatives are employed as fluorescent probes for studying biological systems, particularly in the detection of biomolecules due to their intense fluorescence properties .

- Enzyme Inhibition Studies : The reactive sulfonyl chloride group allows for the modification of enzyme active sites, facilitating studies on enzyme inhibition mechanisms.

Pharmaceutical Development

In pharmaceuticals, 5-propionylamino-naphthalene-1-sulfonyl chloride is investigated for its potential use in drug development:

- Sulfonamide Antibiotics : It serves as a precursor in the synthesis of sulfonamide-based antibiotics, which are crucial for treating bacterial infections.

- Targeted Drug Delivery Systems : Research is ongoing into its use in creating targeted drug delivery systems that improve the efficacy and reduce side effects of therapeutic agents.

Case Study 1: Synthesis of Fluorescent Probes

A study demonstrated the use of 5-propionylamino-naphthalene-1-sulfonyl chloride in synthesizing carbohydrate conjugates that exhibit strong fluorescence. These probes were utilized to visualize cellular processes and interactions in live cells .

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study highlighted how modifications using sulfonyl chlorides could lead to potent enzyme inhibitors, providing insights into drug design strategies targeting metabolic disorders.

作用机制

The mechanism of action of 5-Propionylamino-naphthalene-1-sulfonyl chloride involves its ability to react with primary and secondary amines to form stable sulfonamide adducts . This reaction is facilitated by the presence of the sulfonyl chloride group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic amines . The molecular targets and pathways involved in these reactions are primarily related to the modification of amino acids and proteins .

相似化合物的比较

Structural and Functional Group Analysis

Key comparable compounds include:

Key Observations :

- Electronic Effects: The dimethylamino group (-N(CH₃)₂) is electron-donating, reducing the electrophilicity of the sulfonyl chloride moiety compared to the electron-withdrawing propionylamino group (-NHCOC₂H₅). This makes 5-propionylamino derivatives more reactive toward nucleophiles like amines or alcohols .

- Hydrophobicity: The propionyl group adds a three-carbon chain, increasing lipophilicity compared to the dimethylamino variant. This could enhance membrane permeability in biological applications or improve solubility in organic solvents.

Reactivity and Stability

- Hydrolysis Sensitivity: Sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids. The electron-withdrawing propionylamino group likely accelerates hydrolysis relative to dimethylamino derivatives, necessitating strict anhydrous handling .

- Synthetic Utility: Both compounds react with amines to form sulfonamides. However, the dimethylamino variant is well-documented in biochemical labeling (e.g., dansyl chloride analogs), while the propionylamino derivative may be suited for creating amides with extended alkyl chains .

生物活性

5-Propionylamino-naphthalene-1-sulfonyl chloride (CAS No. 728864-92-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonamide functional group, which is known for various biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-Propionylamino-naphthalene-1-sulfonyl chloride is C13H12ClNO3S, with a molecular weight of 297.76 g/mol. The compound features a naphthalene ring system substituted with a propionylamino group and a sulfonyl chloride moiety, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that sulfonamide compounds can exhibit significant anticancer activity. Studies have shown that derivatives of sulfonamides can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to 5-Propionylamino-naphthalene-1-sulfonyl chloride have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Propionylamino-naphthalene-1-sulfonyl chloride | A549 | TBD | Cell cycle arrest, apoptosis |

| Similar sulfonamide derivative | MDA-MB-231 | 0.05 | Apoptosis induction |

| Other sulfonamide derivatives | HeLa | TBD | Cell cycle arrest |

The mechanisms through which 5-Propionylamino-naphthalene-1-sulfonyl chloride exerts its biological effects may include:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .

Case Studies and Research Findings

A recent study focused on the design and synthesis of novel sulfonamide derivatives, highlighting their potential as anticancer agents. The synthesized compounds were evaluated for their binding affinities to potential drug targets using molecular docking studies, revealing promising interactions that warrant further investigation .

Additionally, another study explored the synthesis of various naphthalenesulfonamide derivatives through coupling reactions, emphasizing the versatility of these compounds in developing new therapeutic agents .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-propionylamino-naphthalene-1-sulfonyl chloride, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of naphthalene-1-sulfonyl chloride with propionylamine derivatives. A base (e.g., triethylamine) is typically used to neutralize HCl byproducts, and solvents like dichloromethane or tetrahydrofuran enhance reaction efficiency . Purification via column chromatography or recrystallization is critical to achieve >95% purity. Characterization should include -NMR, -NMR, and FT-IR to confirm functional groups and structural integrity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : -NMR (δ 7.5–8.5 ppm for naphthalene protons; δ 2.5–3.0 ppm for propionyl CH) and -NMR (δ 170–175 ppm for sulfonyl chloride) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClNOS).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How can researchers mitigate hazards during synthesis and handling?

- Methodology :

- Safety Protocols : Use fume hoods, gloves, and eye protection due to sulfonyl chloride’s reactivity and potential respiratory irritation .

- Storage : Keep under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of 5-propionylamino-naphthalene-1-sulfonyl chloride in nucleophilic substitutions?

- Methodology : Computational studies (DFT) can model the electrophilic sulfur center’s reactivity. Kinetic experiments under varying temperatures (e.g., 0–40°C) and solvents (polar vs. nonpolar) reveal activation energies and solvent effects. Compare with analogous compounds like dansyl chloride (5-dimethylamino variant) to assess electronic effects of the propionyl group .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s spectroscopic properties and reactivity?

- Methodology :

- Comparative Studies : Synthesize derivatives (e.g., alkylamino or aryl substitutions) and analyze via UV-Vis (λ shifts) and fluorescence spectroscopy.

- Reactivity Trends : Test reaction rates with primary/secondary amines to evaluate steric and electronic impacts .

Q. What strategies resolve contradictions in reported toxicity data for naphthalene sulfonyl derivatives?

- Methodology :

- Toxicological Screening : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and cross-reference with PubChem data .

- Species-Specific Effects : Compare toxicity profiles in human cell lines (e.g., HepG2) vs. rodent models, focusing on hepatic and renal endpoints .

Q. How can experimental design optimize reaction conditions for scale-up?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。